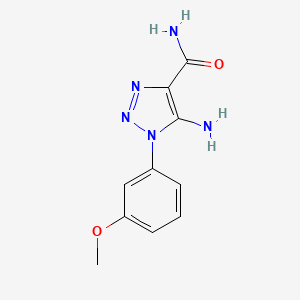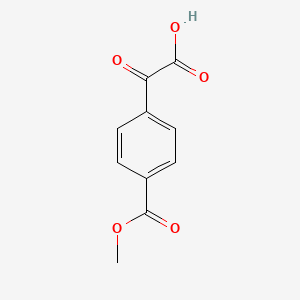
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (AMT) is a compound of significant interest in the scientific community due to its potential for use in a variety of applications. This compound has been studied for its ability to act as a ligand in the synthesis of metal complexes and its potential use in drug discovery. In addition, AMT has been studied for its potential to act as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of similar triazole compounds has been explored through various methods. For instance, 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide was used to synthesize 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one, a process involving methylation and oxidation to produce derivatives with significant chemical properties (Albert & Taguchi, 1972).
Chemical Transformations : Research has shown that 5-amino-1-phenyl-1,2,3-triazoles undergo interesting chemical transformations when heated in acetic anhydride, leading to the formation of acetyl derivatives. These transformations are vital for understanding the reactivity of triazole compounds (Sutherland & Tennant, 1971).
Biological Activities
Antimicrobial Activities : Triazole derivatives, including those structurally similar to 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, have shown promising antimicrobial activities. For example, a study demonstrated that certain 1H-1,2,3-triazole-4-carboxamides exhibit significant antibacterial and antifungal properties (Pokhodylo et al., 2021).
Cytotoxicity and Cancer Research : Compounds like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of triazole derivatives in cancer research (Hassan et al., 2014).
Industrial Applications
- Corrosion Inhibition : Triazole derivatives have been investigated for their corrosion inhibition properties. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed remarkable inhibition performance on mild steel in hydrochloric acid, reaching an efficiency of up to 98% (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
5-amino-1-(3-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABFBOCWBAVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)



![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)





